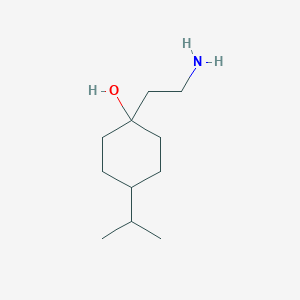
1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is characterized by its unique structure, which includes an aminoethyl group and a propan-2-yl group attached to a cyclohexanol ring. It is primarily used in research and development projects due to its versatile chemical properties .
Preparation Methods
The synthesis of 1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol involves several steps, typically starting with the preparation of the cyclohexanol ring, followed by the introduction of the aminoethyl and propan-2-yl groups. Common synthetic routes include:
Reduction of Ketones: The cyclohexanol ring can be synthesized by reducing cyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The aminoethyl group can be introduced through a nucleophilic substitution reaction using ethylenediamine.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, often using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the cyclohexanol ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Aminoethyl)-4-(propan-2-yl)cyclohexan-1-ol can be compared with similar compounds such as:
1-(2-Aminoethyl)-2-(propan-2-yl)cyclohexan-1-ol: This compound has a similar structure but with the propan-2-yl group attached to a different position on the cyclohexanol ring.
1-(2-Aminoethyl)-3-(propan-2-yl)cyclohexan-1-ol: Another isomer with the propan-2-yl group attached to yet another position.
The uniqueness of this compound lies in its specific structural configuration, which can lead to different chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(2-aminoethyl)-4-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-9(2)10-3-5-11(13,6-4-10)7-8-12/h9-10,13H,3-8,12H2,1-2H3 |
InChI Key |
ARWAFQIZKPEBNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


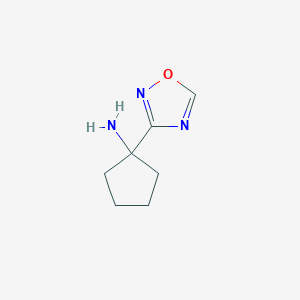
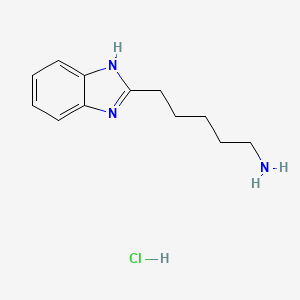
![1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13185724.png)



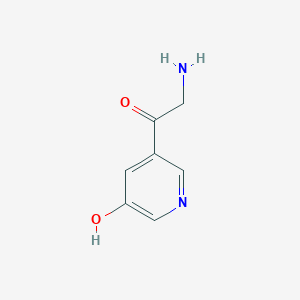

![4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B13185750.png)

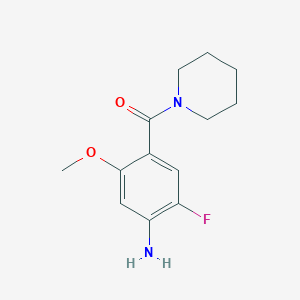
![(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185770.png)


